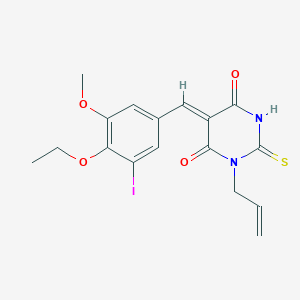![molecular formula C18H18N2O6S B300840 Methyl 4-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B300840.png)
Methyl 4-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate is a chemical compound that has been widely used in scientific research. It is a thiazolidine-based molecule that has shown potential in various fields, including medicinal chemistry, drug discovery, and materials science.
Mechanism of Action
The mechanism of action of Methyl 4-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling. It has also been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in various signaling pathways implicated in cancer and other diseases.
Biochemical and Physiological Effects
Methyl 4-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit the activity of various enzymes and signaling pathways involved in disease progression. In vivo studies have shown that it can inhibit tumor growth and metastasis in animal models of cancer. However, more studies are needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
Methyl 4-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and can be obtained in good yields. Another advantage is that it has shown potential in various fields, including medicinal chemistry, drug discovery, and materials science. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design and optimize new compounds based on its structure. Another limitation is that it has not been extensively studied in humans, which limits its potential clinical applications.
Future Directions
Methyl 4-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate has several future directions for research. One direction is to further elucidate its mechanism of action and identify new targets for drug discovery. Another direction is to optimize its structure and design new compounds with improved potency and selectivity. Another direction is to study its potential clinical applications in humans and evaluate its safety and efficacy. Finally, another direction is to explore its potential applications in materials science and develop new functional materials based on its structure.
Synthesis Methods
The synthesis of Methyl 4-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate involves a series of chemical reactions. The starting material is 4-bromomethylbenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4,5-dioxo-1,3-thiazolidine to form the thiazolidine intermediate. The final step involves the reaction of the thiazolidine intermediate with morpholine and methyl chloroformate to form Methyl 4-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate.
Scientific Research Applications
Methyl 4-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate has been extensively used in scientific research. It has shown potential in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, it has been used as a starting material for the synthesis of novel thiazolidine-based compounds with potential anti-cancer, anti-inflammatory, and anti-diabetic properties. In drug discovery, it has been used as a scaffold for the design and synthesis of new drugs targeting various diseases. In materials science, it has been used as a building block for the synthesis of new functional materials with potential applications in optoelectronics and catalysis.
properties
Product Name |
Methyl 4-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate |
|---|---|
Molecular Formula |
C18H18N2O6S |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
methyl 4-[(Z)-[3-(2-morpholin-4-yl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]benzoate |
InChI |
InChI=1S/C18H18N2O6S/c1-25-17(23)13-4-2-12(3-5-13)10-14-16(22)20(18(24)27-14)11-15(21)19-6-8-26-9-7-19/h2-5,10H,6-9,11H2,1H3/b14-10- |
InChI Key |
NFXRDCGEENMPRU-UVTDQMKNSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)N3CCOCC3 |
SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B300760.png)
![5-bromo-2-methoxy-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B300761.png)
![3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B300764.png)
![(5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B300766.png)
![4-[(2-Chloro-5-fluoro-4-pyrimidinyl)oxy]benzaldehyde](/img/structure/B300767.png)

![5-bromo-N-[2-(3-ethyl-5-methylphenoxy)ethyl]nicotinamide](/img/structure/B300770.png)
![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}phenyl pyridine-4-carboxylate](/img/structure/B300771.png)

![ethyl {2-bromo-6-ethoxy-4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B300773.png)
![N-(4-methylphenyl)-2-{2-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B300775.png)
![2-(4-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B300777.png)

![1-allyl-5-[4-({5-nitropyridin-2-yl}oxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B300779.png)